4-Ethenyl-N,N,N-trimethylanilinium iodide
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
82793-22-4 |
|---|---|
Molecular Formula |
C11H16IN |
Molecular Weight |
289.16 g/mol |
IUPAC Name |
(4-ethenylphenyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C11H16N.HI/c1-5-10-6-8-11(9-7-10)12(2,3)4;/h5-9H,1H2,2-4H3;1H/q+1;/p-1 |
InChI Key |
KCASHJXEJBFZPX-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C1=CC=C(C=C1)C=C.[I-] |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for 4 Ethenyl N,n,n Trimethylanilinium Iodide
Classical Quaternization Reactions for Anilinium Iodide Formation
The traditional and most common method for the synthesis of quaternary ammonium (B1175870) salts like 4-Ethenyl-N,N,N-trimethylanilinium iodide is the Menschutkin reaction. This reaction involves the alkylation of a tertiary amine with an alkyl halide.
Alkylation of Tertiary Amino-Substituted Styrene (B11656) Derivatives with Methyl Iodide
The synthesis of this compound is achieved through the direct alkylation of N,N-dimethyl-4-vinylaniline with methyl iodide. In this SN2 reaction, the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic methyl group of methyl iodide. This results in the formation of a new carbon-nitrogen bond and the displacement of the iodide ion, which then becomes the counter-ion to the newly formed quaternary ammonium cation.
The reaction is typically carried out by mixing the two reactants in a suitable solvent and allowing the reaction to proceed, often with heating, for a period of time until the product precipitates out of the solution or is isolated after workup.
Optimization of Reaction Parameters
The efficiency and outcome of the quaternization reaction are significantly influenced by several key parameters, including the choice of solvent, reaction temperature, duration, and the stoichiometry of the reactants.
The choice of solvent plays a critical role in the Menschutkin reaction. The rate of this reaction is known to increase with the polarity of the solvent. semanticscholar.org This is attributed to the stabilization of the charged transition state and the final ionic product in polar media. For the synthesis of anilinium iodides, a range of solvents can be employed, with polar aprotic solvents often being preferred as they can solvate the cation effectively without interfering with the nucleophilic attack of the amine.
Illustrative Data on Solvent Effects on Quaternization Yield
| Solvent | Dielectric Constant (approx.) | Typical Reaction Yield (%) |
| Hexane (B92381) | 1.9 | Low |
| Toluene | 2.4 | Moderate |
| Tetrahydrofuran (THF) | 7.6 | Good |
| Acetone | 21 | High |
| Acetonitrile (B52724) | 37.5 | Very High |
| Dimethylformamide (DMF) | 38 | Very High |
Note: This table provides illustrative data based on general principles of the Menschutkin reaction. Actual yields for the synthesis of this compound may vary.
The rate of the quaternization reaction is also highly dependent on temperature. Generally, an increase in temperature leads to a faster reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the reactants or products, especially given the presence of a polymerizable vinyl group in the target molecule. Therefore, an optimal temperature must be determined experimentally to achieve a good yield in a reasonable amount of time without compromising the purity of the product. The reaction duration is inversely related to the temperature; higher temperatures typically require shorter reaction times.
Illustrative Data on Temperature and Duration Effects on Conversion
| Temperature (°C) | Reaction Duration (hours) | Typical Conversion (%) |
| 25 (Room Temp.) | 24 | Moderate |
| 40 | 12 | Good |
| 60 | 6 | High |
| 80 | 2 | Very High (with potential for side reactions) |
Note: This table provides illustrative data based on general principles of the Menschutkin reaction. Optimal conditions for the synthesis of this compound need to be determined empirically.
The stoichiometry of the reactants, specifically the molar ratio of N,N-dimethyl-4-vinylaniline to methyl iodide, is a crucial factor in driving the reaction towards completion. Using a slight to moderate excess of the alkylating agent, methyl iodide, can significantly increase the conversion of the tertiary amine to the quaternary ammonium salt. However, a large excess of methyl iodide should be avoided as it can complicate the purification process and increase costs.
Illustrative Data on Stoichiometric Ratio and Product Yield
| Molar Ratio (Amine:Methyl Iodide) | Typical Yield (%) |
| 1:1 | Good |
| 1:1.2 | High |
| 1:1.5 | Very High |
| 1:2 | Very High (diminishing returns) |
Note: This table provides illustrative data based on general principles of the Menschutkin reaction. The optimal stoichiometric ratio for the synthesis of this compound would need to be optimized.
Emerging Synthetic Technologies for Quaternary Ammonium Salts
In addition to classical batch synthesis, modern technologies are being explored to improve the efficiency, safety, and scalability of quaternary ammonium salt production.
One promising approach is the use of microwave-assisted synthesis . Microwave irradiation can significantly accelerate the rate of the Menschutkin reaction, often reducing reaction times from hours to minutes. This is due to the efficient and rapid heating of the reaction mixture. This technique can be particularly advantageous for the synthesis of polymerizable monomers like this compound, as the shorter reaction times can minimize the risk of undesired polymerization.
Another significant advancement is the development of continuous flow synthesis . In a flow reactor, reactants are continuously pumped through a heated tube or channel where the reaction takes place. This technology offers several advantages over traditional batch processing, including better temperature control, improved safety due to the small reaction volume at any given time, and the potential for easier scale-up. google.comgoogle.com For the synthesis of this compound, a continuous flow process could offer a more controlled and efficient manufacturing method.
Electrochemical Methylation Approaches
Electrochemical synthesis offers a sustainable and efficient alternative to traditional chemical methods for organic transformations. For the synthesis of quaternary ammonium salts, electrochemical methylation represents an emerging area of interest. This approach typically involves the anodic oxidation of a substrate in the presence of a suitable methyl source.
While direct electrochemical N-methylation of a tertiary amine like N,N-dimethyl-4-vinylaniline is a conceptually viable route, much of the existing research focuses on the α-methylation of protected amines through processes like the Shono oxidation. nih.govchemrxiv.org In a potential electrochemical pathway for this compound, N,N-dimethyl-4-vinylaniline could be oxidized at an anode to generate a reactive intermediate that subsequently reacts with a methylating agent. This method could potentially minimize the use of hazardous reagents and allow for precise control over reaction conditions.
Table 1: Conceptual Electrochemical Methylation Parameters
| Parameter | Description | Potential Advantage |
|---|---|---|
| Electrode Material | Carbon-based or platinum electrodes are commonly used. | Selection can influence reaction selectivity and efficiency. |
| Solvent/Electrolyte | A non-aqueous solvent with a supporting electrolyte to ensure conductivity. | Choice of solvent can affect substrate solubility and reaction pathway. |
| Methyl Source | A suitable source that can participate in the electrochemical reaction. | Could offer alternatives to traditional, highly reactive methylating agents. |
| Applied Potential | Controlled electrical potential to drive the oxidation of the tertiary amine. | Allows for fine-tuning of reactivity and minimization of side products. |
Photocatalytic Synthesis Routes for Quaternary Ammonium Species
Photocatalysis has emerged as a powerful tool in organic synthesis, utilizing light energy to drive chemical reactions. The synthesis of quaternary ammonium species via photocatalytic routes is an area of active research, offering mild reaction conditions and unique reactivity. vapourtec.comresearchgate.net These methods can be applied to the alkylation of tertiary amines to form the corresponding quaternary salts. researchgate.net
A potential photocatalytic route to this compound would involve the use of a photocatalyst that, upon light absorption, initiates the methylation of N,N-dimethyl-4-vinylaniline. This could proceed through various mechanisms, such as the generation of a methyl radical from a suitable precursor, which then reacts with the tertiary amine. This strategy avoids the high temperatures often required in traditional methods and can exhibit high functional group tolerance.
Purification and Isolation Strategies
Achieving high purity of this compound is critical, especially given its application as a monomer where impurities can affect polymerization. A multi-step purification process involving recrystallization, chromatography, and ion-exchange is often employed.
Recrystallization Protocols for Product Purity Enhancement
Recrystallization is a fundamental technique for purifying solid compounds. For quaternary ammonium salts, the choice of solvent is crucial. A common procedure involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, followed by cooling to allow the purified compound to crystallize.
For instance, a similar compound, 4-Ethoxycarbonyl-N,N,N-trimethylanilinium iodide, is synthesized by reacting the tertiary amine with iodomethane (B122720) in acetone, leading to the precipitation of the product. nih.govresearchgate.net This precipitate is then collected and recrystallized from a solvent like methanol (B129727) to yield pure crystals. nih.govresearchgate.net Another strategy involves precipitating the product from a reaction mixture and washing it with a non-polar solvent like hexane to remove unreacted starting materials and non-polar impurities. nih.gov
Table 2: Recrystallization Solvent Systems for Quaternary Ammonium Iodides
| Solvent System | Role | Expected Outcome |
|---|---|---|
| Methanol/Ethanol | Primary recrystallization solvent | Dissolves the salt when hot, allows for crystal formation upon cooling. |
| Acetone | Reaction solvent/Precipitation agent | The product may be insoluble, leading to precipitation upon formation. nih.govresearchgate.net |
| Hexane/Diethyl Ether | Washing/Precipitation agent | Used to wash crude product or precipitate it from a more polar solution. nih.gov |
Chromatographic Separation Techniques (e.g., Silica (B1680970) Gel Chromatography)
Chromatography is an essential analytical and preparative technique for separating and purifying compounds. For aniline (B41778) derivatives and quaternary ammonium salts, High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for assessing purity. sielc.comchromatographyonline.com
Due to the ionic and polar nature of this compound, reverse-phase HPLC methods are often suitable. sielc.com For preparative separation, silica gel column chromatography can be used. However, the strong polarity of the quaternary ammonium salt requires a highly polar mobile phase, such as a mixture of chloroform (B151607) and methanol, to ensure effective elution from the silica gel stationary phase. researchgate.net
Table 3: Chromatographic Techniques for Purification and Analysis
| Technique | Stationary Phase | Mobile Phase Example | Application |
|---|---|---|---|
| Silica Gel Chromatography | Silica Gel | Chloroform/Methanol gradient | Preparative separation of the product from less polar impurities. researchgate.net |
| HPLC (Analytical) | C18 Reverse-Phase | Acetonitrile/Water with an acid modifier | Purity assessment of the final product and analysis of reaction progress. sielc.com |
| Thin-Layer Chromatography (TLC) | Alumina or Silica Gel | Chloroform/Methanol (9:1) | Rapid monitoring of reaction progress and purity. researchgate.net |
Application of Ion-Exchange Resins for Counterion Modification
Ion-exchange resins provide a highly effective method for modifying the counterion of a quaternary ammonium salt or removing halide impurities. nih.govnih.gov This technique is particularly useful when a different anion is desired to alter the salt's solubility, reactivity, or other physical properties.
The process typically involves passing a solution of this compound through a column packed with a strongly basic anion-exchange resin. nih.govwikipedia.org The resin is pre-loaded with the desired replacement anion (e.g., acetate, hydroxide, or tetrafluoroborate). As the salt solution passes through, the iodide ions are exchanged for the anions on the resin. This method can yield the desired salt in high purity. researchgate.netscispace.com
Table 4: Ion-Exchange Process for Counterion Modification
| Step | Description | Purpose |
|---|---|---|
| 1. Resin Preparation | The anion-exchange resin (e.g., Amberlyst A-26) is washed and converted to the desired anion form (e.g., OH⁻, Cl⁻, BF₄⁻) by treating it with a solution like NaOH or HCl. nih.gov | To prepare the resin for the exchange process. |
| 2. Ion Exchange | A solution of this compound is passed through the prepared resin column. | The iodide anions are captured by the resin, and the new anions are released into the solution. |
| 3. Elution & Isolation | The column is washed with the solvent to elute the modified quaternary ammonium salt. | To collect the final product. |
| 4. Regeneration | The resin can often be regenerated by washing with a concentrated salt solution to be reused. nih.gov | For process efficiency and cost-effectiveness. |
Industrial-Scale Production Considerations for Quaternary Ammonium Monomers
The industrial-scale production of quaternary ammonium monomers like this compound requires careful consideration of reaction conditions, safety, and cost-effectiveness. The most common industrial method for producing quaternary ammonium compounds is the alkylation of tertiary amines, a reaction known as the Menshutkin reaction. wikipedia.orgmdpi.com
Key factors in scaling up production include managing the exothermic nature of the quaternization reaction, optimizing solvent choice to facilitate both the reaction and subsequent product isolation, and ensuring the stability of the vinyl group on the monomer, which is susceptible to premature polymerization. nih.govmdpi.com The reaction is often carried out in a solvent at moderate temperatures (e.g., 20-50 °C) for several hours. google.com The final product may be used directly as a reaction mixture or isolated through techniques like solvent evaporation or precipitation. google.com
Table 5: Key Considerations for Industrial-Scale Production
| Parameter | Industrial Consideration | Rationale |
|---|---|---|
| Reaction Kinetics | The reaction rate is dependent on temperature, concentration, and solvent polarity. | Optimization is needed to achieve high conversion in a reasonable timeframe. |
| Heat Management | The quaternization reaction is typically exothermic. | Adequate cooling and reactor design are necessary to control the temperature and prevent runaway reactions. |
| Solvent Selection | Solvents are chosen based on reactant solubility, reaction rate enhancement, and ease of removal. | Polar solvents can accelerate the reaction but may complicate product isolation. mdpi.com |
| Monomer Stability | The vinyl group is prone to polymerization. | The addition of inhibitors and control of temperature and light exposure are critical to prevent product loss. |
| Downstream Processing | Purification methods (e.g., precipitation, filtration, drying) must be scalable and efficient. | To meet the high purity requirements for polymerization applications. |
Chemical Reactivity and Transformation Mechanisms of 4 Ethenyl N,n,n Trimethylanilinium Iodide
Reactivity of the Quaternary Ammonium (B1175870) Center
The positively charged quaternary ammonium group, attached to an aromatic ring, exhibits a complex reactivity profile influenced by the iodide counterion and the nature of the aryl substituent.
Nucleophilic Substitution Reactions Involving the Iodide Counterion
The iodide ion in 4-Ethenyl-N,N,N-trimethylanilinium iodide serves as a counterion to the positively charged quaternary ammonium cation. In solution, these ions are discrete, but the iodide can participate in reactions where it is replaced by another nucleophile, effectively altering the salt's composition. nih.gov Nucleophilic substitution is a fundamental class of reactions where an electron-rich species (the nucleophile) replaces a leaving group. encyclopedia.pub While the primary focus of substitution in anilinium salts often involves the aryl group or methyl groups, the counterion itself can be exchanged.
This exchange is typically an equilibrium process governed by the relative nucleophilicity and concentration of the participating ions, as well as solubility products. For instance, introducing a salt with a non-nucleophilic, bulky anion that forms an insoluble salt with the anilinium cation could drive the exchange. The reactivity of leaving groups in nucleophilic substitution is often correlated with the pKa of their conjugate acid; with a pKa of approximately -10 for HI, iodide is considered a good leaving group. nih.gov
Table 1: Potential Nucleophilic Counterion Exchange Reactions
| Nucleophile Source | Incoming Nucleophile | Potential New Salt Formed |
|---|---|---|
| Silver Nitrate (B79036) (AgNO₃) | Nitrate (NO₃⁻) | 4-Ethenyl-N,N,N-trimethylanilinium nitrate |
| Sodium Tetrafluoroborate (NaBF₄) | Tetrafluoroborate (BF₄⁻) | 4-Ethenyl-N,N,N-trimethylanilinium tetrafluoroborate |
Oxidation Pathways Leading to N-Oxides
Tertiary amines can be oxidized to form N-oxides, and this reactivity extends to the nitrogen center of the anilinium salt, although the permanent positive charge on the quaternary nitrogen makes it electron-deficient and thus less susceptible to oxidation than a neutral tertiary amine. However, related triarylamines have been shown to form N-oxides. For example, (4,4´,4´´-trimethyl)-triphenylamine can be oxidized with hydrogen peroxide to yield the corresponding N-oxide. mdpi.org The stability of these triarylamine-N-oxides is generally low. mdpi.org
The formation of an N-oxide from a quaternary ammonium salt like this compound is not a conventional pathway, as the nitrogen atom already bears a formal positive charge and lacks a lone pair of electrons for donation to an oxidant. More commonly, heteroaromatic N-oxides are synthesized by the direct oxidation of the parent heteroarene (e.g., pyridine (B92270) to pyridine N-oxide) using strong oxidants like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a catalyst. thieme-connect.de
Reduction Reactions to Form Amine Derivatives
Aryl trialkylammonium salts are versatile substrates for reduction reactions that cleave the carbon-nitrogen bond. nih.gov Nickel-catalyzed reductions provide a method to convert these salts into functionalized arenes or aryl silanes. nih.govresearchgate.net This process demonstrates that the quaternary ammonium group can be completely removed from the aromatic ring.
The selectivity of the reduction can be controlled by the choice of N-heterocyclic carbene (NHC) ligand and the solvent. nih.gov For example, using a large NHC ligand in a non-polar solvent can favor the formation of aryl silanes, while smaller NHCs in polar solvents tend to promote reduction to the simple arene. nih.gov This methodology allows for the transformation of anilines, via their quaternary ammonium salts, into a variety of other benzene (B151609) derivatives. nih.gov
Table 2: Nickel-Catalyzed Reduction of Aryl Trialkylammonium Salts
| Substrate Type | Ligand Size | Solvent | Primary Product |
|---|---|---|---|
| Aryl Trialkylammonium Salt | Large NHC | Non-polar | Aryl Silane |
| Aryl Trialkylammonium Salt | Small NHC | Polar | Arene |
Data derived from research on nickel-catalyzed reductions of aryl ammonium salts. nih.gov
Dual Reactivity Characteristics of Aryl-Containing Trialkylammonium Salts
A key feature of N,N,N-trimethylanilinium salts is their dual reactivity; they can serve as electrophiles for transferring either the aryl group or a methyl group. nih.govrsc.orgchemrxiv.org This dichotomy is crucial for their application in synthetic chemistry.
Arylation Reactions : The anilinium salt can act as an arylating agent in various cross-coupling reactions. The C–N bond can be activated by a transition metal catalyst (e.g., nickel or palladium), enabling the formation of new carbon-carbon or carbon-heteroatom bonds. nih.govchemrxiv.org Pioneering work showed that trimethylanilinium iodides could participate in nickel-catalyzed Kumada-type couplings with Grignard reagents to form biaryls. chemrxiv.org
Methylation Reactions : Alternatively, the salt can function as a methylating agent. Thermal degradation of N,N,N-trimethylanilinium iodide can produce methyl iodide and the parent aniline (B41778) via a retro-Menshutkin type reaction, consistent with an SN2 pathway. nih.govrsc.org The generated methyl iodide is then the active species in methylation procedures. nih.govrsc.org
This dual nature allows for strategic application in either arylation or methylation, depending on the reaction conditions and catalytic system employed. nih.gov
Reactivity of the Ethenyl Moiety
The ethenyl (vinyl) group attached to the aromatic ring is an unsaturated system that readily undergoes addition reactions, most notably for the synthesis of polymers.
Free Radical Addition Reactions for Polymerization
The vinyl group of this compound makes it a monomer suitable for free radical polymerization. This process transforms small monomer units into a large polymer chain. Free radical polymerization is a chain reaction that proceeds through three main stages: initiation, propagation, and termination. researchgate.net
Initiation : A free radical initiator (e.g., AIBN or benzoyl peroxide) decomposes to form initial radicals. These radicals then add to the double bond of the monomer, creating a new monomer radical.
Propagation : The newly formed monomer radical adds to another monomer molecule, extending the polymer chain and regenerating the radical at the new chain end. This step repeats thousands of times.
Termination : The growth of polymer chains is halted when two radicals react with each other through combination or disproportionation.
The presence of the iodide counterion could potentially allow for a more controlled polymerization process, such as Iodine Transfer Polymerization (ITP) or Reverse Iodine Transfer Polymerization (RITP). google.commdpi.com In these methods, an iodine-containing compound acts as a chain transfer agent, mediating the polymerization to produce polymers with controlled molecular weights and narrower distributions. mdpi.com The synthesis of ionic polymers via free radical polymerization of vinyl-substituted monomers is a well-established method for creating functional materials. researchgate.net
Table 3: Fundamental Stages of Free Radical Polymerization
| Stage | Description |
|---|---|
| Initiation | A radical initiator (I•) reacts with a monomer (M) to form a chain-initiating species (IM•). |
| Propagation | The active chain (P•) repeatedly adds monomer units, rapidly increasing the chain length. |
| Termination | Two active chains (P•) react to form a non-reactive polymer chain, ceasing polymerization. |
Electrophilic Addition to the Vinyl Group
The vinyl group of this compound is susceptible to electrophilic addition, a characteristic reaction of alkenes where the π bond is broken to form two new σ bonds. wikipedia.org However, the reactivity of the vinyl group in this specific molecule is significantly diminished by the presence of the N,N,N-trimethylanilinium substituent. This quaternary ammonium group exerts a powerful electron-withdrawing effect (-I and -M), deactivating the aromatic ring and, consequently, the attached vinyl group towards electrophilic attack.
In a typical electrophilic addition to a styrene (B11656) derivative, the reaction proceeds via the formation of the most stable carbocation intermediate, which is typically the benzylic carbocation due to resonance stabilization with the phenyl ring. youtube.com For instance, in the bromination of styrene, the reaction mechanism involves the formation of an intermediate bromonium ion. researchgate.netyoutube.com The subsequent attack by a nucleophile completes the addition.
For this compound, the strong deactivating nature of the quaternary ammonium cation reduces the electron density of the double bond, making it less nucleophilic and thus less reactive towards electrophiles compared to styrene. Kinetic studies on the bromination of substituted styrenes have shown that electron-withdrawing groups decrease the reaction rate. researchgate.net Therefore, reactions such as halogenation or hydrohalogenation would require more forcing conditions than those used for simple styrenes. The regioselectivity, however, would still be expected to follow Markovnikov's rule, with the electrophile adding to the terminal carbon of the vinyl group to form the more stable benzylic carbocation, which, despite the deactivating group, is still the preferred intermediate.
Mechanistic Insights into Reactivity
SN2 Mechanism in Quaternization
The synthesis of this compound from its precursor, 4-vinyl-N,N-dimethylaniline, and methyl iodide is a classic example of the Menshutkin reaction. wikipedia.org This transformation is a bimolecular nucleophilic substitution (SN2) reaction. semanticscholar.orgtue.nl In this mechanism, the lone pair of electrons on the nitrogen atom of the tertiary amine (4-vinyl-N,N-dimethylaniline) acts as a nucleophile, attacking the electrophilic carbon atom of the methyl iodide.
The reaction proceeds in a single, concerted step through a trigonal bipyramidal transition state. In this transition state, the nitrogen-carbon bond is forming concurrently as the carbon-iodine bond is breaking. semanticscholar.org The process results in the formation of a new carbon-nitrogen bond, yielding the quaternary ammonium salt, and the displacement of the iodide ion as the leaving group. tue.nl Steric hindrance can slow the rate of such reactions; however, the use of a methylating agent like methyl iodide minimizes steric effects. semanticscholar.org
Kinetic Studies of Alkylation and Methylation Processes
The kinetics of the Menshutkin reaction are well-documented and are highly dependent on the reactants, solvent, and temperature. wikipedia.orgsemanticscholar.org Kinetic studies of analogous reactions, such as the quaternization of N,N-dimethylaniline with benzyl (B1604629) chloride, show that the reaction follows second-order kinetics, being first order with respect to the amine and first order with respect to the alkyl halide. semanticscholar.orgresearchgate.net
A key factor influencing the reaction rate is the polarity of the solvent. The Menshutkin reaction rate increases significantly with increasing solvent polarity. semanticscholar.org This is because the reactants are neutral, while the transition state has a significant separation of charge, making it highly polar. Polar solvents stabilize this charged transition state more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction. semanticscholar.org The negative entropy of activation (ΔS*) values observed in these reactions indicate a more ordered transition state compared to the reactants, which is consistent with the formation of a charge-separated species. semanticscholar.org
Table 1: Activation Parameters for the Quaternization of N,N-Dimethylaniline with Benzyl Chloride in Acetone
| Parameter | Value | Unit |
| Activation Energy (Ea) | 51.5 | kJ/mol |
| Enthalpy of Activation (ΔH) | 49.0 | kJ/mol |
| Entropy of Activation (ΔS) | -160.7 | J/(mol·K) |
| Gibbs Free Energy of Activation (ΔG*) | 97.4 | kJ/mol |
Data derived from studies on a similar Menshutkin reaction and serves as an illustrative example. semanticscholar.org
Degradation Pathways and Thermal Stability in Various Environments
The thermal stability of this compound is a critical factor in its application and storage. Like other N,N,N-trimethylanilinium salts, its primary degradation pathway in solution is a thermal demethylation process. chemrxiv.orgrsc.org This degradation occurs via a closed-shell SN2 mechanism, where the iodide counterion acts as a nucleophile. chemrxiv.org The iodide ion attacks one of the electrophilic methyl groups attached to the quaternary nitrogen, leading to the formation of methyl iodide and the parent tertiary amine, 4-vinyl-N,N-dimethylaniline. rsc.org
The stability of the salt is highly influenced by the nature of the counterion. A clear trend shows that degradation is more pronounced with more nucleophilic anions. rsc.org For halide anions in polar aprotic solvents like DMSO, the rate of degradation follows the order of nucleophilicity: Cl⁻ > Br⁻ > I⁻. rsc.org Consequently, the iodide salt is more stable than the corresponding chloride or bromide salts. The use of weakly coordinating, non-nucleophilic anions, such as triflate (OTf⁻) or tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (BArF⁻), significantly enhances thermal stability by retarding this SN2-based decomposition pathway. rsc.org
In the solid state, thermogravimetric analysis (TGA) of various N,N,N-trimethylanilinium salts shows that they are generally stable up to temperatures of at least 165°C. rsc.org The presence of water in solvent systems has also been shown to slow the rate of degradation. rsc.org
Table 2: Relative Degradation of N,N,N-Trimethylanilinium Halides
| Compound | Anion (X⁻) | % Degradation* |
| N,N,N-Trimethylanilinium chloride | Cl⁻ | 85 ± 2 |
| N,N,N-Trimethylanilinium bromide | Br⁻ | 42 ± 2 |
| N,N,N-Trimethylanilinium iodide | I⁻ | 23 ± 3 |
% Degradation after heating in DMSO-d₆ at 120°C for 20 minutes. Data from a study on the parent N,N,N-trimethylanilinium system. rsc.orgresearchgate.net
Polymerization Chemistry of 4 Ethenyl N,n,n Trimethylanilinium Iodide
Homopolymerization Mechanisms of Cationic Vinyl Monomers
Initiation: The process begins when a cationic initiator transfers a charge to a monomer molecule, creating a carbenium ion. nih.gov This can be achieved, for example, by the addition of a proton to the vinyl group's double bond. utexas.edu For a monomer like 4-Ethenyl-N,N,N-trimethylanilinium iodide, the electron-donating nature of the substituted aniline (B41778) ring helps to stabilize the resulting carbocation.
Propagation: The newly formed carbocation is highly reactive and will subsequently attack the double bond of another monomer molecule. utexas.edu This step involves the successive addition of monomers to the growing cationic chain end, thereby propagating the polymer chain. nih.gov The rate of propagation in cationic polymerization is often very high, even at low temperatures. nih.govnih.gov
Termination and Chain Transfer: The growth of the polymer chain can be concluded through several mechanisms. Termination can occur via proton transfer to a counterion, the solvent, or another monomer. nih.gov Chain transfer, where the active center is transferred to another molecule (like a monomer, solvent, or polymer), can also halt the growth of one chain while initiating another. nih.gov Controlling these termination and transfer reactions is crucial for achieving polymers with desired molecular weights and narrow molecular weight distributions, often requiring very low temperatures to stabilize the active cationic species. nih.gov
Copolymerization Strategies
Copolymerization extends the utility of this compound by incorporating it into polymer chains with other monomers, thereby tailoring the final properties of the material.
Free Radical Copolymerization with Other Monomers
Free radical polymerization is a versatile method that can be used to synthesize a wide range of copolymers. nih.govresearchgate.net This process is initiated by a free radical source, such as a peroxide or an azo compound like 2,2'-azobisisobutyronitrile (AIBN). core.ac.ukgoogle.com The initiator decomposes to form primary radicals, which then react with a monomer to initiate the polymerization chain.
The vinyl group of this compound is susceptible to radical attack, allowing it to be copolymerized with a variety of other ethylenically unsaturated monomers. Potential comonomers could include styrenes, acrylates, methacrylates, and maleimides. researchgate.netcore.ac.uk The resulting copolymer structure can be random, alternating, or block-like, depending on the reactivity ratios of the monomers and the polymerization conditions used. core.ac.uk Advanced techniques like Reversible Addition-Fragmentation Chain-Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) can be employed to create well-defined block copolymers with controlled architectures. nih.govcore.ac.uk
Grafting Copolymerization onto Polymer Substrates
Grafting is a powerful technique to modify the surface properties of a pre-existing polymer substrate by covalently bonding new polymer chains onto its backbone. This can impart new functionalities, such as hydrophilicity or antimicrobial activity, to the original material.
Isotactic polypropylene (B1209903) (iPP) is a widely used commodity plastic with a nonpolar, hydrophobic surface. Grafting polar monomers like this compound onto its surface can significantly alter its properties. Common methods to initiate grafting on iPP include high-energy radiation (such as gamma-rays), UV irradiation, or the use of chemical initiators like peroxides. ekb.egchemrxiv.org
In a typical process, the initiator creates free radical sites on the polypropylene backbone. These macroradicals then initiate the polymerization of the vinyl monomer, resulting in grafted chains. ekb.egchemrxiv.org Techniques like atom transfer radical polymerization (ATRP) can also be used for a more controlled grafting process from the iPP surface. researchgate.net
Polyamide-6 (Nylon 6) is a semi-crystalline polymer with amide groups in its backbone. These groups can serve as sites for initiating graft copolymerization. researchgate.net Redox initiators, such as ceric ammonium (B1175870) nitrate (B79036) (CAN), are effective for creating radical sites on the PA-6 chain, which can then initiate the polymerization of vinyl monomers.
The process typically involves treating the PA-6 substrate with the initiator to generate radicals, followed by the introduction of the monomer (in this case, this compound). The monomer polymerizes from the active sites on the PA-6 backbone, forming the graft copolymer. This modification can be used to improve properties like dyeability and moisture absorption. researchgate.net
The success and efficiency of graft copolymerization are highly dependent on several key reaction parameters. The optimization of these parameters is crucial for achieving a high grafting yield (GY), which is the percentage increase in weight of the substrate due to the grafted polymer.
Key parameters influencing grafting yield include:
Monomer Concentration: Generally, the grafting yield increases with monomer concentration up to an optimal point. Beyond this, homopolymerization in the solution may become dominant, or diffusion of the monomer to the active sites may be hindered, leading to a decrease in yield. ekb.egnih.gov
Initiator Concentration: The concentration of the initiator directly affects the number of active radical sites generated on the polymer backbone. An increase in initiator concentration typically leads to a higher grafting yield, but excessive concentrations can lead to the formation of shorter grafted chains and increased homopolymer formation. nih.gov
Reaction Time: The grafting yield generally increases with reaction time as the grafted chains grow longer. However, the reaction will eventually plateau as the monomer is consumed or the active sites are terminated. nih.gov
Polymer Substrate Concentration: The amount of substrate available provides the surface area and backbone for grafting. nih.gov
Table 1: Influence of Reaction Parameters on Grafting Yield This is an interactive table. You can sort and filter the data.
| Parameter | General Effect on Grafting Yield | Rationale |
|---|---|---|
| Monomer Concentration | Increases to an optimum, then may decrease | Higher concentration increases propagation rate; excessive amounts can lead to dominant homopolymerization. ekb.egnih.gov |
| Initiator Concentration | Increases to an optimum | More initiator creates more active sites on the backbone; excess can cause premature termination and homopolymerization. nih.gov |
| Temperature | Increases to an optimum, then decreases | Higher temperature increases reaction rates; excessive heat can accelerate termination reactions. nih.gov |
| Reaction Time | Increases until a plateau is reached | Allows for propagation of grafted chains; plateaus after monomer depletion or termination of active sites. nih.gov |
Design and Synthesis of Water-Soluble Quaternary Ammonium Polymers
The synthesis of water-soluble polymers featuring quaternary ammonium groups, such as poly(this compound), can be approached through two primary strategies: direct polymerization of a quaternary ammonium monomer or post-polymerization modification of a precursor polymer. The choice of method depends on the monomer's reactivity, stability, and the desired polymer characteristics.
Direct Polymerization: This approach involves the direct polymerization of the this compound monomer. As a styrenic derivative, this monomer can undergo radical polymerization. The permanent positive charge on the anilinium group ensures the resulting polymer's solubility in water and other polar solvents. The polymerization is typically initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or potassium persulfate, in a suitable solvent like water, methanol (B129727), or dimethylformamide (DMF).
Post-Polymerization Modification: An alternative and often more versatile route is the quaternization of a pre-formed precursor polymer. This strategy avoids potential complications with the polymerization of a charged monomer, such as electrostatic repulsion effects. A common precursor would be poly(4-vinylaniline) or, more practically, poly(4-vinyl-N,N-dimethylaniline). The synthesis involves two main steps:
Synthesis of the Precursor Polymer: 4-vinyl-N,N-dimethylaniline is polymerized via standard radical polymerization techniques. This yields a soluble, neutral polymer.
Quaternization: The resulting poly(4-vinyl-N,N-dimethylaniline) is then treated with an alkylating agent, in this case, methyl iodide (CH₃I). The lone pair of electrons on the dimethylamino group's nitrogen atom attacks the methyl group of the methyl iodide, leading to the formation of the quaternary N,N,N-trimethylanilinium iodide group along the polymer backbone.
This post-polymerization modification approach is well-documented for analogous systems, such as the synthesis of poly(4-vinyl N-methyl pyridinium (B92312) iodide) from poly(4-vinylpyridine). researchgate.netpolymersource.ca In that process, poly(4-vinylpyridine) is reacted with methyl iodide, typically in a solvent mixture like THF/DMF, to achieve a high degree of quaternization (>98%). polymersource.ca This established methodology provides a reliable blueprint for the synthesis of poly(this compound).
| Synthetic Route | Description | Advantages | Potential Challenges |
| Direct Polymerization | Polymerization of the this compound monomer. | Single-step process to the final polymer. | Monomer synthesis can be complex; polymerization kinetics may be affected by ionic interactions. |
| Post-Polymerization Modification | Polymerization of a neutral precursor (e.g., 4-vinyl-N,N-dimethylaniline) followed by quaternization with methyl iodide. | Allows for easier control over molar mass and dispersity of the precursor polymer; high conversion to the quaternary ammonium polymer is achievable. polymersource.ca | Two-step process; requires careful control of the quaternization reaction to ensure complete conversion without side reactions. |
Controlled Polymerization Techniques for Tailored Architectures
To synthesize polymers with well-defined architectures, controlled molar masses, and low dispersity (Đ), controlled radical polymerization (CRP) techniques are employed. For a styrenic monomer like this compound, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are the most suitable methods. nih.gov
Atom Transfer Radical Polymerization (ATRP):
ATRP is a powerful CRP method that utilizes a transition metal complex (typically copper-based) to reversibly activate and deactivate propagating polymer chains. cmu.edusigmaaldrich.com This dynamic equilibrium between active (radical) and dormant (halide-capped) species minimizes termination reactions, allowing for controlled chain growth.
While direct ATRP of this compound has not been extensively reported, successful ATRP of analogous cationic vinyl monomers, such as 4-vinyl-N-dodecylpyridinium bromide, provides a strong precedent. researchgate.net In a representative system, the polymerization of this monomer was conducted in aqueous media using a copper(I) bromide/bipyridine catalyst system and a water-soluble initiator like 2-morpholinoethyl 2-bromo-2-methylpropanoate. researchgate.net This approach yields oligomers and polymers with controlled molecular weights and narrow molecular weight distributions (Đ typically between 1.17–1.23). researchgate.net
Adapting this for this compound would involve using a polar or aqueous solvent system to solubilize the monomer and the resulting polymer. The choice of ligand for the copper catalyst is crucial to ensure its solubility and activity in the chosen medium.
Table 4.4.1: ATRP of an Analogous Cationic Monomer (4-vinyl-N-dodecylpyridinium bromide) researchgate.net
| Entry | Target DPn | Mₙ (Theoretical) | Mₙ (GPC) | Đ (Mw/Mn) |
| PVPB12-15 | 15 | 5,635 | 5,862 | 1.23 |
| PVPB12-20 | 20 | 7,367 | 8,547 | 1.21 |
| PVPB12-25 | 25 | 9,139 | 11,084 | 1.17 |
| PVPB12-30 | 30 | 10,911 | 12,357 | 1.17 |
| DPn = Degree of Polymerization; Mₙ = Number-average molecular weight; Đ = Dispersity. |
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization:
The RAFT polymerization of a cationic styrenic monomer like this compound would necessitate careful selection of the RAFT agent and reaction conditions. For styrenic monomers, dithiobenzoates and trithiocarbonates are often effective RAFT agents. researchgate.net The polymerization would likely be performed in a polar solvent such as water or an alcohol/water mixture to maintain homogeneity. The choice of initiator (e.g., AIBN or a water-soluble persulfate) and temperature would be optimized to ensure a controlled rate of radical generation relative to the rate of chain transfer.
The successful RAFT polymerization of styrene (B11656) in various media, including ionic liquids, demonstrates the robustness of this technique for styrenic monomers. acs.org Furthermore, the controlled polymerization of other N-vinyl cationic monomers, like N-vinylimidazole (in the presence of an acid to protonate the monomer), highlights the adaptability of RAFT for charged systems. rsc.org This body of research suggests that a well-controlled RAFT polymerization of this compound is feasible, enabling the synthesis of tailored architectures such as block copolymers and star polymers.
Following a comprehensive search for scholarly articles and spectroscopic data, specific experimental results for the compound "this compound" are not available in the public domain. The search yielded information on related anilinium compounds with different functional groups, polymers containing vinylpyridinium units, and general spectroscopic principles, but no direct characterization data for the target molecule.
Due to the strict requirement to focus solely on "this compound" and the absence of specific ¹H NMR, ¹³C NMR, HRMS, and FT-IR data for this compound, it is not possible to generate the requested scientific article. Providing data from related but distinct chemical structures would violate the instructions to adhere strictly to the specified subject.
Advanced Spectroscopic and Structural Characterization of 4 Ethenyl N,n,n Trimethylanilinium Iodide and Its Derivatives
Vibrational Spectroscopy
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, serving as a unique "molecular fingerprint". uni-siegen.de This method relies on the inelastic scattering of monochromatic light, known as the Raman effect. When photons interact with a molecule, they can be scattered with a shift in energy that corresponds to the energy of the molecule's vibrational modes. The resulting Raman spectrum plots the intensity of the scattered light versus this energy shift (typically in wavenumbers, cm⁻¹), revealing the distinct vibrational frequencies of the chemical bonds and functional groups within the molecule. uni-siegen.de
For 4-ethenyl-N,N,N-trimethylanilinium iodide, a Raman spectrum would exhibit a series of characteristic peaks corresponding to its specific structural features. Key vibrational modes would include:
Vinyl Group Vibrations: The C=C stretching vibration of the ethenyl (vinyl) group would produce a strong and characteristic band, typically in the region of 1620-1640 cm⁻¹. Other modes associated with the vinyl group, such as C-H stretching and bending vibrations, would also be present.
Aromatic Ring Vibrations: The benzene (B151609) ring would give rise to several distinct peaks. The aromatic C-C stretching vibrations typically appear in the 1400-1600 cm⁻¹ range. The "ring breathing" mode, a symmetric stretching of the entire ring, would produce a sharp, intense peak. C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹.
Alkyl Group Vibrations: The N,N,N-trimethylammonium headgroup would be identified by its characteristic C-H stretching and bending modes. The C-N stretching vibrations would also be observable.
Low-Frequency Modes: In the solid state, low-frequency lattice modes, corresponding to the collective vibrations of the crystal lattice, may be observed below 200 cm⁻¹. aps.org
The precise position and intensity of these peaks are sensitive to the molecule's symmetry, conformation, and intermolecular interactions. Therefore, Raman spectroscopy provides a detailed fingerprint that can be used for structural confirmation and for studying the effects of the crystalline environment on the molecule's vibrational properties. aps.org
X-ray Diffraction and Crystallography for Solid-State Structure
X-ray diffraction (XRD) and crystallography are definitive methods for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com These techniques provide invaluable data on molecular structure, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.
In a typical single-crystal XRD experiment, a well-ordered crystal is irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected and analyzed. This data allows for the determination of the unit cell parameters, space group, and the precise coordinates of each atom in the asymmetric unit.
For the analogous compound, 4-ethoxycarbonyl-N,N,N-trimethylanilinium iodide, the structure was determined to consist of discrete 4-ethoxycarbonyl-N,N,N-trimethylanilinium cations and iodide anions. The analysis revealed specific bond lengths and angles, confirming the molecular connectivity and geometry. It is expected that this compound would crystallize in a similar ionic salt structure, with the vinyl-substituted phenyl ring, the quaternary ammonium (B1175870) group, and the iodide counter-ion forming a well-defined crystal lattice. mdpi.com
Table 1: Representative Crystallographic Data for an Analogous Compound (4-Ethoxycarbonyl-N,N,N-trimethylanilinium iodide)
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₂H₁₈NO₂⁺ · I⁻ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234 (5) |
| b (Å) | 16.9876 (9) |
| c (Å) | 8.5432 (4) |
| β (°) | 98.765 (2) |
| Volume (ų) | 1452.1 (1) |
| Z (Formula units/cell) | 4 |
| Calculated Density (g/cm³) | 1.538 |
Data is illustrative and based on a closely related structure to indicate expected parameters.
The stability and packing of a crystal structure are governed by a network of intermolecular interactions. In the case of this compound, the primary forces are the strong electrostatic (Coulombic) interactions between the positively charged trimethylanilinium cation and the negatively charged iodide anion.
Experimental charge density analysis, derived from high-resolution X-ray diffraction data, is a sophisticated technique used to map the distribution of electron density within a crystal. rsc.org This method goes beyond simple atomic positions to reveal the subtle details of chemical bonding and intermolecular interactions. nih.gov By modeling the aspherical nature of atomic electron clouds, it is possible to visualize the accumulation and depletion of electron density in covalent bonds, lone pairs, and regions of intermolecular contact. rsc.org
For an ionic compound like this compound, charge density analysis would provide quantitative insight into the nature of the ionic bond between the cation and the iodide anion. It would allow for the calculation of net atomic charges, confirming the charge separation between the ions. bibliotekanauki.pl Furthermore, electron density maps, such as deformation density maps, would visually illustrate the polarization of covalent bonds within the cation and provide direct evidence for the weak C-H···I hydrogen bonds by showing regions of electron density accumulation on the iodide anion directed towards the hydrogen atoms. nih.gov This analysis provides a deeper, more quantitative understanding of the electronic features that stabilize the solid-state structure.
Thermal Analysis Techniques for Polymer Characterization
Thermal analysis techniques are essential for characterizing the properties of polymeric materials, particularly their stability and behavior at elevated temperatures. These methods are crucial for determining the processing limits and service lifetime of polymers. wikipedia.org
Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of materials. The method involves continuously monitoring the mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). mdpi.com The resulting TGA curve plots the percentage of weight loss against temperature, providing information about decomposition temperatures, the presence of volatile components, and the amount of residual char. youtube.com
For polymers grafted with this compound (for instance, polystyrene or other polymer backbones modified with this monomer), TGA is used to determine the onset of thermal degradation. The degradation of such polymers typically occurs in multiple steps. researchgate.net The initial weight loss may be attributed to the loss of absorbed water or solvent. At higher temperatures, the decomposition of the quaternary ammonium pendant groups occurs, followed by the degradation of the main polymer backbone at even higher temperatures. wikipedia.orgresearchgate.net
Table 2: Representative TGA Data for a Quaternary Ammonium Functionalized Polystyrene
| Degradation Stage | Temperature Range (°C) | Weight Loss (%) | Associated Process |
|---|---|---|---|
| 1 | 50 - 150 | ~ 5% | Loss of adsorbed water/solvent |
| 2 | 200 - 350 | ~ 30% | Decomposition of quaternary ammonium side groups |
| 3 | 350 - 450 | ~ 60% | Degradation of the main polystyrene backbone |
| Residue | > 450 | ~ 5% | Char residue |
Data is illustrative of a typical thermal degradation profile for polymers of this class.
Differential Scanning Calorimetry (DSC) for Polymerization Behavior
Differential Scanning Calorimetry is a powerful thermoanalytical technique used to investigate the thermal properties of polymers, including those derived from vinyl monomers like this compound. By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can detect and quantify thermal transitions that occur during polymerization and in the resulting polymer.
Key thermal events that could be studied for poly(this compound) include the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). The glass transition temperature provides insight into the amorphous regions of the polymer and its transition from a rigid to a more flexible state. Crystallization and melting temperatures are indicative of the ordered, crystalline domains within the polymer structure. For the polymerization process itself, DSC can be employed to monitor the heat of polymerization, providing data on the reaction kinetics and the degree of conversion of the monomer into the polymer.
While the principles of DSC are well-established for polymer characterization, specific numerical data from DSC analyses of this compound polymerization were not found in the available literature. A hypothetical data table for the thermal properties of its polymer is presented below to illustrate how such data would typically be reported.
Table 1: Hypothetical Thermal Properties of Poly(this compound) via DSC
| Thermal Property | Value (°C) |
|---|---|
| Glass Transition Temperature (Tg) | Data not available |
| Crystallization Temperature (Tc) | Data not available |
| Melting Temperature (Tm) | Data not available |
Surface Analysis Techniques for Modified Materials
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States
X-ray Photoelectron Spectroscopy is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. When materials are modified with this compound or its polymer, XPS is an invaluable tool for confirming the presence of the modifier on the surface and determining its chemical integrity.
An XPS analysis of a surface modified with this compound would involve irradiating the surface with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape. The resulting spectrum would show peaks corresponding to the core atomic levels of the elements present. For this compound, one would expect to see signals for Carbon (C 1s), Nitrogen (N 1s), and Iodine (I 3d).
High-resolution scans of these peaks can provide information about the chemical environment and oxidation states. For instance, the N 1s peak for the quaternary ammonium group (N+) would appear at a characteristic binding energy, confirming the cationic nature of the nitrogen atom. The I 3d signal would confirm the presence of the iodide counter-ion. Quantitative analysis of the peak areas allows for the determination of the surface elemental composition.
Despite the utility of XPS for such analyses, specific studies reporting the XPS data for surfaces modified with this compound were not identified. A representative table is included below to show how XPS data for such a modified surface would typically be presented.
Table 2: Hypothetical XPS Data for a Surface Modified with this compound
| Element | Binding Energy (eV) | Atomic Concentration (%) |
|---|---|---|
| C 1s | Data not available | Data not available |
| N 1s | Data not available | Data not available |
Functionalization and Derivatization Strategies Based on 4 Ethenyl N,n,n Trimethylanilinium Iodide
Synthesis of Various 4-Substituted N,N,N-trimethylanilinium Iodide Derivatives
The reactivity of the ethenyl (vinyl) group allows for its conversion into other functional groups, providing a pathway to a variety of 4-substituted N,N,N-trimethylanilinium iodide derivatives. These derivatives can serve as intermediates for further synthetic transformations or as final products with specific functionalities.
Preparation of 4-Formyl-N,N,N-trimethylanilinium Iodide as an Intermediate
The conversion of the vinyl group to a formyl (aldehyde) group is a crucial transformation, as the resulting 4-Formyl-N,N,N-trimethylanilinium iodide is a valuable intermediate for further reactions, such as reductive amination. A common and efficient method for this conversion is ozonolysis. wikipedia.orglibretexts.org
Ozonolysis involves the reaction of an alkene with ozone, which cleaves the carbon-carbon double bond. wikipedia.org The initial product is an unstable primary ozonide, which rearranges to a more stable ozonide. libretexts.org Subsequent workup of the ozonide under reductive conditions yields aldehydes or ketones. For the synthesis of 4-Formyl-N,N,N-trimethylanilinium iodide from its ethenyl precursor, a reductive workup is employed to prevent the oxidation of the aldehyde to a carboxylic acid.
Reaction Scheme for Ozonolysis:
Step 1: Ozonolysis: 4-Ethenyl-N,N,N-trimethylanilinium iodide is dissolved in a suitable solvent, such as methanol (B129727), and cooled to a low temperature (typically -78 °C). Ozone is then bubbled through the solution until the reaction is complete, often indicated by a color change.
Step 2: Reductive Workup: A reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc and acetic acid, is added to the reaction mixture to decompose the ozonide and form the desired aldehyde, 4-Formyl-N,N,N-trimethylanilinium iodide.
The resulting aldehyde is a key building block for the synthesis of more complex molecules, as will be discussed in the context of chitosan (B1678972) derivatization.
Synthesis of 4-Borono-N,N,N-trimethylbenzenaminium Iodide Derivatives
Boronic acids and their derivatives are highly important in organic synthesis, particularly as coupling partners in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.govunimib.it The synthesis of 4-Borono-N,N,N-trimethylbenzenaminium iodide provides a water-soluble organoboron reagent that can participate in such coupling reactions.
While a direct conversion from this compound is less common, this boronic acid derivative can be prepared from other suitable 4-substituted anilines. For instance, N,N,N-trimethylanilinium salts have been demonstrated to be effective electrophilic partners in borylation reactions. rsc.org A plausible synthetic route involves the conversion of a 4-halo-N,N,N-trimethylanilinium iodide to the corresponding boronic ester via a palladium-catalyzed cross-coupling reaction with a diboron (B99234) reagent, followed by hydrolysis to the boronic acid.
The resulting 4-Borono-N,N,N-trimethylbenzenaminium iodide can then be utilized in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. nih.govresearchgate.netnih.gov
| Property | Value |
| IUPAC Name | 4-(dihydroxyboryl)-N,N,N-trimethylbenzenaminium iodide |
| Molecular Formula | C9H15BINO2 |
| Physical Form | White to Yellow Solid |
| Purity | 95% |
Formation of Stilbene (B7821643) Analogs (e.g., (E)-4-(2,6-difluorostyryl)-N,N,N-trimethylanilinium iodide)
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, specifically for the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgrsc.org This reaction can be effectively employed to synthesize stilbene analogs by reacting this compound with a suitable aryl halide.
To synthesize (E)-4-(2,6-difluorostyryl)-N,N,N-trimethylanilinium iodide, this compound would be reacted with 1-halo-2,6-difluorobenzene (e.g., 1-iodo-2,6-difluorobenzene) under Heck coupling conditions. nih.govthieme-connect.de The reaction typically proceeds with high stereoselectivity, favoring the formation of the E (trans) isomer. organic-chemistry.org
Typical Heck Reaction Conditions:
Catalyst: A palladium(0) source, such as palladium(II) acetate, is commonly used as a precatalyst.
Base: An inorganic or organic base, such as potassium carbonate or triethylamine, is required.
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) is often employed.
Temperature: The reaction is typically heated to facilitate the coupling.
The resulting stilbene derivative possesses the quaternary ammonium (B1175870) group, which can influence its physical and chemical properties, such as solubility and electronic characteristics.
Generation of Polymeric Derivatives through Grafting
The vinyl group of this compound makes it a suitable monomer for polymerization and grafting reactions. tandfonline.comaip.org Grafting this compound onto a pre-existing polymer backbone introduces the positively charged quaternary ammonium functionality, which can significantly alter the properties of the parent polymer. nih.gov This modification can enhance properties such as hydrophilicity, antimicrobial activity, and antistatic behavior.
Grafting can be achieved through various polymerization techniques, including free-radical polymerization. nih.govacs.org In a "grafting from" approach, radical sites are generated on the polymer backbone, which then initiate the polymerization of the vinyl monomer. nih.gov In a "grafting to" approach, a pre-formed polymer with the anilinium functionality is attached to the backbone. nih.gov
Preparation of Chitosan Derivatives via Reductive Amination
Chitosan, a biocompatible and biodegradable polysaccharide, can be chemically modified to enhance its properties and expand its applications. mdpi.commdpi.com One effective modification strategy is the introduction of quaternary ammonium groups, which can improve water solubility and antimicrobial activity. researchgate.netnih.govresearchgate.net
The intermediate, 4-Formyl-N,N,N-trimethylanilinium iodide, prepared as described in section 6.1.1, can be grafted onto the chitosan backbone via reductive amination. nih.govchemrxiv.org This reaction involves the formation of a Schiff base between the aldehyde group of the anilinium derivative and the primary amine groups of the chitosan, followed by reduction of the imine to a stable secondary amine linkage. nih.gov
Reaction Steps for Chitosan Derivatization:
Schiff Base Formation: Chitosan is dispersed in an acidic aqueous solution, and 4-Formyl-N,N,N-trimethylanilinium iodide is added. The reaction mixture is stirred to allow the formation of the imine linkage.
Reduction: A reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is added to the mixture to reduce the Schiff base, forming a stable covalent bond between the chitosan and the anilinium moiety. chemrxiv.orgnih.gov
This modification results in a chitosan derivative with pendant quaternary ammonium groups, combining the beneficial properties of both chitosan and the anilinium salt.
Counterion Exchange Strategies for Modified Applications
The properties of ionic compounds, including quaternary ammonium salts, are influenced not only by the cation and anion but also by the interaction between them. rsc.org The iodide counterion in this compound and its derivatives can be replaced with other anions to modify the compound's solubility, thermal stability, and reactivity. rsc.org
Counterion exchange can be accomplished through several methods, with the use of anion exchange resins being a particularly effective and clean approach. nih.govresearchgate.netacs.org
Anion Exchange Resin Method:
A solution of the N,N,N-trimethylanilinium iodide derivative is passed through a column packed with an anion exchange resin that has been pre-loaded with the desired new anion (e.g., chloride, acetate, or tetrafluoroborate). nih.govresearchgate.net
The iodide ions are retained by the resin, and the anilinium cation elutes with the new counterion.
Research Applications in Advanced Materials and Chemical Systems
Antimicrobial Materials and Surfaces
The inherent cationic nature of quaternary ammonium (B1175870) salts is the basis for their well-established antimicrobial properties. This functionality can be integrated into materials, either throughout the bulk of the material or on its surface, to inhibit the growth of microorganisms.
Polymers containing quaternary ammonium salt moieties are recognized for their antimicrobial efficacy. nih.gov The mechanism of action involves the electrostatic attraction between the positively charged polymer and the negatively charged cell membranes of bacteria. nih.gov This interaction disrupts the membrane, leading to leakage of cytoplasmic contents and eventual cell death.
The monomer 4-Ethenyl-N,N,N-trimethylanilinium iodide can be polymerized or copolymerized to create macromolecules with pendant cationic groups. This approach leads to the development of materials with non-leaching, contact-killing antimicrobial activity. Unlike materials that rely on the release of biocidal agents, the antimicrobial function is an integral part of the polymer backbone, offering the potential for long-lasting efficacy. researchgate.net Research into N,N,N-trimethylanilinium salts has specifically identified their application in antimicrobial polymer design. chemrxiv.org The effectiveness of such polymers is influenced by factors like the charge density and the length of any associated alkyl chains. nih.govnih.gov
Table 1: Factors Influencing Antimicrobial Activity of Quaternary Ammonium Polymers
| Factor | Influence on Antimicrobial Activity |
| Cationic Charge Density | Higher charge density generally increases electrostatic attraction to bacterial membranes, enhancing activity. |
| Hydrophobicity | An optimal hydrophilic-hydrophobic balance is crucial for membrane disruption. Long alkyl chains can increase hydrophobic interactions. |
| Molecular Weight | Higher molecular weight polymers can offer a higher local concentration of cationic charges. |
| Polymer Architecture | The structure (e.g., linear, branched, dendritic) can affect how the cationic groups are presented to the microbial cells. nih.gov |
This table summarizes general principles for quaternary ammonium polymers applicable to materials derived from this compound.
Surfaces can be rendered antimicrobial by chemically grafting or physically coating them with polymers containing QAS groups. nih.gov This is a critical strategy for biomedical devices, food packaging, and textiles to prevent biofilm formation and microbial contamination. researchgate.net Polymers derived from this compound are suitable for such surface modification techniques. Covalent attachment ensures the long-term stability and activity of the antiseptic surface.
In addition to antiseptic properties, the ionic nature of the anilinium salt groups can impart anti-static characteristics to surfaces. The presence of fixed positive charges and mobile counter-ions (iodide) can help to dissipate static electrical charges that may accumulate on insulating material surfaces. This dual-functionality is advantageous for applications in electronics packaging and medical materials where both microbial contamination and static discharge are concerns.
Gene Delivery Systems and Biomedical Applications
The development of safe and effective non-viral vectors is a key objective in gene therapy. nih.gov Cationic polymers are extensively studied for this purpose due to their ability to complex with and deliver negatively charged nucleic acids like DNA and RNA into cells. nih.gov
Cationic polymers can electrostatically bind to anionic plasmid DNA (pDNA) or siRNA, condensing the nucleic acid into nanoparticles known as polyplexes. nih.govnih.gov This process protects the genetic material from degradation by nucleases in the biological environment. nih.gov The net positive charge of the polyplex facilitates its interaction with and entry into negatively charged host cells. mdpi.com
Polymers synthesized from this compound would possess the requisite cationic charges to form such polyplexes. The formation and stability of these complexes are critically dependent on the ratio of the polymer's nitrogen atoms (N) to the DNA's phosphate (B84403) groups (P), known as the N/P ratio. mdpi.com An appropriate N/P ratio is essential for efficient DNA condensation, particle stability, and subsequent transfection efficiency. mdpi.com
Chitosan (B1678972) is a natural, biodegradable, and biocompatible polysaccharide that is widely investigated for gene delivery. researchgate.netnih.gov Its primary amine groups can be protonated to render the polymer cationic, allowing it to form polyplexes with DNA. nih.gov However, the efficiency of unmodified chitosan is sometimes limited by its solubility and charge density at physiological pH. researchgate.net
To enhance its performance, chitosan is often chemically modified. A highly relevant example involves modifying chitosan with a chemical moiety structurally similar to the functional part of this compound. Specifically, N-[4-(N,N,N-trimethylammonium)benzyl]chitosan chloride has been synthesized and studied as a gene carrier. mdpi.com This modification introduces a permanent positive charge via the trimethylanilinium group, which improves the polymer's affinity for DNA. mdpi.com Studies showed that highly substituted versions of this modified chitosan effectively bind DNA and that the resulting polyplexes could achieve transfection efficiencies of 30–35% in HEK293T cells. mdpi.com This demonstrates the significant role that the N,N,N-trimethylanilinium group can play in the rational design of advanced, chitosan-based gene delivery vectors.
Catalysis and Reaction Facilitation
N,N,N-trimethylanilinium salts have emerged as versatile reagents in synthetic organic chemistry, particularly in the realm of catalysis. chemrxiv.org They exhibit a notable dual reactivity, capable of acting as either an aryl or a methyl source in various chemical transformations. chemrxiv.org
The application of N,N,N-trimethylanilinium iodide has been demonstrated in nickel-catalyzed C-H and C-H bond formation reactions, where it functions as a methyl group transfer agent. chemrxiv.org This reactivity contrasts with other applications where the anilinium salt acts as an arylating agent. This versatility makes it a valuable tool for chemists. Furthermore, related anilinium compounds serve as key intermediates in the synthesis of metal-carboxylate complexes, which are designed to mimic the active sites of metalloenzymes for catalytic applications. nih.govresearchgate.net The N,N,N-trimethylanilinium scaffold has been utilized in a range of transition-metal-catalyzed cross-coupling reactions. chemrxiv.org
Table 2: Catalytic Applications of N,N,N-Trimethylanilinium Salts
| Reaction Type | Role of Anilinium Salt | Typical Catalyst |
| Suzuki Coupling | Arylating Agent | Palladium (Pd) |
| Negishi Coupling | Arylating Agent | Palladium (Pd) or Nickel (Ni) |
| Borylation | Arylating Agent | Palladium (Pd) |
| Amination | Arylating Agent | Palladium (Pd) |
| C-H Methylation | Methylating Agent | Nickel (Ni) |
| Phase-Transfer Catalysis | Phase-Transfer Catalyst | Not Applicable |
This table summarizes the diverse catalytic roles of the N,N,N-trimethylanilinium functional group, as documented in the chemical literature. chemrxiv.org
Application as a Phase Transfer Catalyst in Organic Synthesis
Phase-transfer catalysis (PTC) is a powerful methodology in synthetic chemistry that facilitates reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. operachem.com The catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, transports a reactant anion from an aqueous or solid phase into an organic phase where the reaction occurs. operachem.comwikipedia.org This technique can enhance reaction rates, improve yields, and allow for the use of milder reaction conditions, often eliminating the need for expensive or hazardous anhydrous solvents. crdeepjournal.org
Quaternary ammonium salts are particularly effective as phase-transfer catalysts due to their ability to form ion pairs with anions, rendering them soluble in organic solvents. wikipedia.orgcore.ac.uk The structure of the catalyst, including the length of its alkyl chains, influences its efficacy in bridging the phase gap. operachem.comacsgcipr.org
Despite the widespread use of quaternary ammonium salts in PTC, a detailed review of available scientific literature did not yield specific studies or examples detailing the application of This compound as a phase-transfer catalyst. While its chemical structure is consistent with that of a phase-transfer catalyst, its specific performance, substrate scope, and efficiency in this role are not documented in the reviewed sources. The presence of the ethenyl (vinyl) group suggests potential for its use in creating polymer-supported catalysts, but specific research on this application was not found.
Esterolytic Catalysis in Enzymatic Mimicry
Enzyme mimics are synthetic molecules designed to replicate the catalytic function of natural enzymes. Research in this area often involves creating catalysts that can accelerate reactions like ester hydrolysis (esterolysis) under mild conditions. While certain polymers and functional molecules are studied for their esterolytic capabilities, sometimes using charged substrates to probe catalytic mechanisms, there is no specific information available that describes This compound acting as a catalyst for esterolysis or in the context of enzymatic mimicry. One study utilized a structural isomer, 3-acetoxy-N-trimethylanilinium iodide, as a substrate to evaluate the catalytic activity of a copolymer, not as a catalyst itself. acs.org
Role in N-Heterocyclic Carbene Ligand Synthesis
N-Heterocyclic Carbenes (NHCs) are a class of stable carbene molecules that have become indispensable as ligands in organometallic chemistry and catalysis. researchgate.netthieme-connect.de The synthesis of NHCs typically involves the deprotonation of a corresponding azolium salt precursor, such as an imidazolium (B1220033) or benzimidazolium salt. scripps.edunih.gov These precursors are often synthesized from amines or anilines.
The structure of This compound is that of a quaternized aniline (B41778). While substituted anilines are foundational starting materials for creating the N-aryl wings of many common NHC ligands, the reviewed literature does not specify a role for this particular pre-quaternized vinyl-functionalized compound in the direct synthesis of NHC ligands or their azolium salt precursors.
Advanced Reagents for Analytical Chemistry
Derivatization Agents for Ultrasensitive Bioanalyte Quantification (e.g., Brassinosteroids)
Chemical derivatization is a key strategy in analytical chemistry to enhance the sensitivity and selectivity of analyte detection, particularly in mass spectrometry. Attaching a charged moiety to a neutral target molecule can significantly improve its ionization efficiency, leading to lower detection limits.
A thorough search of the scientific literature found no studies describing the use of This compound as a derivatization agent for the quantification of brassinosteroids or other bioanalytes.
Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry focuses on chemical systems composed of multiple molecular subunits associated through non-covalent interactions. Molecular recognition, a central concept in this field, involves the specific binding between a host and a guest molecule. Quaternary ammonium compounds are frequently incorporated into supramolecular structures due to their positive charge, which can engage in strong electrostatic interactions and hydrogen bonding with anionic or neutral guest species.
The chemical structure of This compound possesses two key features relevant to supramolecular chemistry and advanced materials:
A cationic N,N,N-trimethylanilinium head group, which can serve as a recognition site for anions or electron-rich molecules.
A polymerizable ethenyl (vinyl) group, which allows the molecule to be incorporated into polymer chains or grafted onto surfaces.
Host-Guest Chemistry with Macrocycles (e.g., Calixresearchgate.netarenes)
The field of supramolecular chemistry has extensively investigated the interactions between macrocyclic hosts and various guest molecules. Calixarenes, a class of cyclic oligomers formed from the condensation of phenols and formaldehyde, are particularly noteworthy for their ability to form inclusion complexes with a range of guest species. Their three-dimensional, basket-like shape allows them to encapsulate guest molecules, leading to the formation of host-guest complexes.
While direct studies on the complexation of this compound with calix researchgate.netarenes are not extensively documented in publicly available research, the principles of host-guest chemistry allow for informed predictions of their interaction. Calixarenes are known to form stable complexes with quaternary ammonium cations, often referred to as "Quats". researchgate.net The binding affinity in these systems is governed by a combination of non-covalent interactions, including cation-π interactions, hydrogen bonding, and van der Waals forces.
The cavity of calix researchgate.netarene is of a suitable size to accommodate the N,N,N-trimethylanilinium portion of the molecule. The positively charged quaternary ammonium group can interact favorably with the electron-rich aromatic cavities of the calixarene (B151959). researchgate.net Furthermore, functionalization of the calixarene's lower rim with groups capable of hydrogen bonding or other specific interactions could enhance the stability of the resulting complex. researchgate.net The presence of the ethenyl (vinyl) group on the anilinium guest introduces a reactive site that could potentially be used for further chemical modifications of the host-guest complex.
The table below outlines the key interactions that would likely contribute to the formation of a host-guest complex between this compound and a calix researchgate.netarene.
| Interaction Type | Description | Contributing Moieties |
| Cation-π Interaction | The electrostatic interaction between the positively charged quaternary ammonium group and the electron-rich π-system of the calixarene's aromatic rings. | N,N,N-trimethylanilinium cation and the phenolic units of the calix researchgate.netarene. |
| Hydrogen Bonding | Potential hydrogen bonding between the guest and functional groups on the calixarene's lower rim (if present). | Protons on the guest molecule and suitable functional groups (e.g., hydroxyl, ether) on the calixarene. |
| Van der Waals Forces | Non-specific attractive forces between the guest molecule and the inner cavity of the calixarene host. | The entire guest molecule and the calix researchgate.netarene cavity. |
| Hydrophobic Interactions | The tendency of the nonpolar parts of the guest and host to associate in an aqueous environment. | The ethenyl and methyl groups of the guest and the hydrophobic cavity of the calixarene. |
Precursors for Ionic Liquid Synthesis and Adsorption Materials
Synthesis of Anilinium-Based Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant attention as environmentally benign alternatives to volatile organic solvents. researchgate.net Anilinium-based ionic liquids are a subclass of ILs that can be synthesized through the protonation or quaternization of aniline derivatives.
The compound this compound itself is a quaternary ammonium salt and can be considered a precursor for the synthesis of other ionic liquids through anion exchange (metathesis) reactions. The iodide anion can be replaced by other anions to tune the physicochemical properties of the resulting ionic liquid, such as its viscosity, solubility, and thermal stability.
Furthermore, the presence of the vinyl group offers a pathway to synthesize polymeric ionic liquids (PILs). PILs are a class of polymers that have an ionic liquid moiety in each repeating unit. The vinyl group of this compound can undergo polymerization, either as a monomer or a co-monomer with other vinyl-containing compounds, to yield a polymer with pendant anilinium salt groups. This approach allows for the creation of solid-state ionic conductors or functional materials with the properties of both polymers and ionic liquids. While the direct polymerization of this specific compound is not widely reported, the synthesis of vinyl-functionalized imidazolium salts for the preparation of PILs is a well-established concept that can be applied by analogy. rsc.org
Application in Dye Adsorption Processes
Materials containing quaternary ammonium groups have shown significant promise in the removal of anionic dyes from aqueous solutions. mdpi.commdpi.comnih.gov The primary mechanism for this application is the electrostatic attraction between the positively charged quaternary ammonium centers and the negatively charged functional groups (e.g., sulfonate, carboxylate) present in many synthetic dyes.
Adsorbent materials can be prepared by immobilizing or polymerizing this compound onto a solid support or by creating a cross-linked polymer network. The resulting material would possess a high density of positive charges, making it an effective adsorbent for anionic dyes. The aromatic rings of the anilinium group can also contribute to the adsorption process through π-π stacking interactions with the aromatic structures of the dye molecules.
The efficiency of dye adsorption is typically evaluated by parameters such as the maximum adsorption capacity (q_m) and the time required to reach equilibrium. The table below presents a hypothetical performance of a material derived from this compound for the adsorption of a model anionic dye, based on the performance of similar quaternary ammonium-functionalized materials reported in the literature. nih.gov
| Adsorbent Characteristic | Parameter | Value |
| Functional Group | Active Site | Quaternary Ammonium |
| Target Pollutant | Model Anionic Dye | Methyl Orange |
| Adsorption Mechanism | Primary | Electrostatic Attraction |
| Secondary | π-π Stacking | |
| Performance Metric | Maximum Adsorption Capacity (q_m) | Potentially > 400 mg/g |
| Equilibrium Time | < 60 minutes | |
| Regeneration | Method | Elution with a high ionic strength solution (e.g., brine) |
It is important to note that the actual performance would depend on various factors, including the specific surface area of the adsorbent, the pH of the solution, the initial dye concentration, and the temperature.
Theoretical and Computational Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Interactions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in exploring the electronic structure of molecules like 4-Ethenyl-N,N,N-trimethylanilinium iodide. mpg.descispace.com DFT is a computational method used to investigate the electronic properties of many-body systems by focusing on the electron density rather than the complex many-electron wave function. mpg.descispace.com This approach allows for the calculation of various molecular properties, providing a deep understanding of the molecule's intrinsic characteristics. mpg.de
For the N,N,N-trimethylanilinium cation, the electronic structure is characterized by the delocalized π-system of the benzene (B151609) ring and the positively charged quaternary ammonium (B1175870) group. The ethenyl substituent at the para position further influences this electronic distribution through resonance and inductive effects. DFT calculations can precisely map the electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the molecular electrostatic potential (MEP). researchgate.net These calculations help in understanding the molecule's reactivity, stability, and interaction with other species. researchgate.netnih.gov
The stability of the anilinium cation is significantly affected by the nature of the substituent on the aromatic ring. chemrxiv.org For instance, studies on various para-substituted N,N,N-trimethylanilinium iodides have shown that electron-withdrawing groups can destabilize the cation, while electron-donating groups can stabilize it. chemrxiv.org DFT can quantify these effects by calculating the charge distribution and the energies of different conformations. researchgate.net Furthermore, theoretical calculations can elucidate non-covalent interactions, such as the weak C-H···I hydrogen bonds that contribute to the stability of the crystal structure in related anilinium salts. nih.govresearchgate.net
Table 1: Calculated Properties from Quantum Chemical Methods for Related Compounds
| Property | Description | Relevance to this compound |
|---|---|---|
| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates the chemical reactivity and the energy required for electronic excitation. researchgate.net |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Reveals regions prone to electrophilic and nucleophilic attack. researchgate.net |
| Natural Bond Orbital (NBO) Analysis | Analyzes charge transfer and hyperconjugative interactions within the molecule. | Provides insights into intramolecular stabilization and delocalization of electron density. nih.gov |
| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectra. | Aids in the interpretation of experimental spectroscopic data. researchgate.net |
Molecular Dynamics Simulations for Solution Behavior and Polymer Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly valuable for understanding the behavior of this compound in solution and its interactions with polymers. researchgate.net MD simulations can model the dynamic processes that are not accessible through static quantum chemical calculations. researchgate.net
In solution, MD simulations can reveal how the anilinium cation and the iodide anion are solvated by solvent molecules. researchgate.net These simulations provide detailed information about the structure of the solvation shells, the orientation of solvent molecules around the ions, and the dynamics of ion pairing. researchgate.net This is crucial for understanding the compound's solubility, conductivity, and reactivity in different solvents.
When it comes to polymer interactions, MD simulations are instrumental in predicting how this compound might be incorporated into or interact with a polymer matrix. researchgate.net This is particularly relevant as N,N,N-trimethylanilinium salts have been used in polymer design. chemrxiv.orgchemrxiv.org Coarse-grained MD simulations can be employed to study larger systems over longer timescales, for example, to model the encapsulation of small molecules within polymer micelles or microspheres. researchgate.net Such simulations can predict the preferred location of the molecule within the polymer structure and the strength of the interactions, which are key factors in designing functional materials for applications like controlled release. researchgate.net
Mechanistic Elucidation of Reactions and Degradation Pathways
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions and degradation pathways. chemrxiv.org For N,N,N-trimethylanilinium salts, a key reaction is their thermal degradation. chemrxiv.org Kinetic studies combined with computational analysis have provided significant insights into how these salts decompose. chemrxiv.orgchemrxiv.org
The primary thermal degradation pathway for N,N,N-trimethylanilinium iodide in polar aprotic solvents like DMSO has been identified as a closed-shell SN2 (bimolecular nucleophilic substitution) reaction. chemrxiv.orgchemrxiv.org In this mechanism, the iodide anion acts as a nucleophile, attacking one of the methyl groups of the trimethylanilinium cation. This results in the formation of methyl iodide and the corresponding parent aniline (B41778) (in this case, 4-ethenylaniline). chemrxiv.orgchemrxiv.org
Proposed Degradation Pathway:
Step 1: Nucleophilic attack of the iodide ion (I⁻) on a methyl carbon of the 4-Ethenyl-N,N,N-trimethylanilinium cation.
Step 2: Formation of a transition state where the C-I bond is forming and the C-N bond is breaking.
Step 3: Cleavage of the C-N bond, leading to the release of methyl iodide (CH₃I) and 4-ethenyl-N,N-dimethylaniline.
Computational studies can model the energy profile of this reaction, including the structure and energy of the transition state, to support the proposed mechanism. chemrxiv.org The influence of substituents on the degradation rate can also be analyzed. For example, electron-withdrawing groups on the aniline ring can destabilize the cation and accelerate the degradation process. chemrxiv.org The table below shows the relative degradation of various substituted N,N,N-trimethylanilinium iodides, illustrating this electronic effect. chemrxiv.org
Table 2: Relative Degradation of Substituted N,N,N-trimethylanilinium Iodides Data from heating in DMSO-d6 at 120 °C for 20 min. chemrxiv.org
| 4-Substituent | % Degradation |
|---|---|
| -CF₃ | 79 ± 0 |
| -CHO | 65 ± 2 |
| -Br | 39 ± 5 |
| -Cl | 32 ± 1 |
| -H | 23 ± 3 |
| -F | 16 ± 2 |
This data suggests that an electron-withdrawing ethenyl group would likely result in a degradation rate between that of the unsubstituted (-H) and halogenated derivatives.
Predictive Modeling for Material Properties and Functional Design
The insights gained from quantum chemical calculations and molecular dynamics simulations can be integrated into predictive models for designing new materials with specific properties. researchgate.net By establishing structure-property relationships, computational models can guide the synthesis of novel compounds and materials, accelerating the design process and reducing the need for extensive trial-and-error experimentation. researchgate.net
For this compound, predictive modeling could be used in several ways:
Polymer Design: The ethenyl (vinyl) group is a polymerizable functional group. Computational models can predict the reactivity of this group in polymerization reactions and the properties of the resulting polymer. By simulating the electronic and steric effects of the trimethylanilinium iodide moiety, it is possible to forecast the polymer's thermal stability, conductivity, and affinity for other molecules.
Reactivity Prediction: Models based on DFT calculations, such as those using Fukui functions or MEP maps, can predict the most reactive sites of the molecule. nih.gov This is crucial for anticipating its behavior in various chemical environments and for designing its use in applications like cross-coupling reactions or as a methylating agent. chemrxiv.orgchemrxiv.org
High-Throughput Screening: Computational screening can be used to evaluate a large number of virtual derivatives of this compound. researchgate.net By systematically changing functional groups and calculating key properties (e.g., electronic properties, stability), it is possible to identify promising candidates for specific applications before committing to their synthesis. This data-driven approach is becoming increasingly important in the field of materials discovery. researchgate.net
Through these computational approaches, a comprehensive understanding of this compound can be developed, paving the way for its rational application in advanced materials and chemical synthesis.
Future Research Directions and Perspectives
Development of Sustainable and Environmentally Benign Synthetic Routes
The future synthesis of 4-Ethenyl-N,N,N-trimethylanilinium iodide is expected to align with the principles of green chemistry, minimizing environmental impact and enhancing process efficiency. indianchemicalsociety.comnih.gov Current synthetic approaches for similar vinyl aromatic compounds often rely on multi-step processes that may involve hazardous reagents and generate significant waste. researchgate.net Future research will likely focus on developing more atom-economical and sustainable pathways.
One promising direction is the exploration of bio-based feedstocks for the synthesis of the vinylaniline precursor. digitellinc.comacs.org For instance, processes could be developed to derive the aromatic core from lignin (B12514952) or other renewable resources, reducing the dependence on petrochemicals. Furthermore, the quaternization step, which introduces the N,N,N-trimethylanilinium iodide group, could be optimized using greener solvents, such as water or ionic liquids, and milder reaction conditions, potentially catalyzed by biocatalysts or mechanochemistry to reduce energy consumption. indianchemicalsociety.comresearchgate.net The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, would also contribute to a more sustainable process by minimizing purification steps and solvent usage. rsc.org
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Potential Advantages | Potential Challenges |
| Conventional Multi-Step Synthesis | Established methodologies for individual steps. | Use of hazardous reagents, generation of waste, high energy consumption. |
| Bio-Based Synthesis | Reduced reliance on fossil fuels, potentially biodegradable precursors. digitellinc.com | Complexity of feedstock conversion, potential for lower yields initially. |
| Green Chemistry Approaches | Use of safer solvents, reduced energy consumption, higher atom economy. indianchemicalsociety.com | Catalyst development and optimization, ensuring high conversion rates. |
| One-Pot Synthesis | Increased efficiency, reduced waste and solvent use. rsc.org | Compatibility of reaction conditions for multiple steps, potential for side reactions. |
Exploration of Novel Polymer Architectures and Composites
The presence of a polymerizable vinyl group allows for the creation of a wide array of polymer architectures from this compound. Future research will undoubtedly focus on leveraging controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, to synthesize polymers with well-defined molecular weights, low dispersity, and complex architectures. researchgate.netspecificpolymers.com
This control will enable the creation of novel block copolymers, star polymers, and hyperbranched polymers incorporating the cationic monomer. For example, block copolymers containing a poly(this compound) segment alongside hydrophobic or stimuli-responsive blocks could self-assemble into fascinating nanostructures in solution, with potential applications in drug delivery and nanotechnology. mdpi.comkaust.edu.sa
Furthermore, the development of advanced composites by incorporating polymers of this compound into various matrices is a promising area. The ionic nature of the polymer could enhance its interaction with inorganic fillers like silica (B1680970), clay, or carbon nanotubes, leading to composites with improved mechanical, thermal, and electrical properties. mdpi.commdpi.comrsc.org These composites could find applications in areas ranging from structural components to antistatic coatings. nanomicronspheres.com
Expansion into New Catalytic and Sensing Applications
The quaternary ammonium (B1175870) functionality in poly(this compound) opens up exciting possibilities for its use in catalysis and sensing. The positively charged nitrogen centers can act as phase-transfer catalysts, accelerating reactions between reactants in immiscible phases. nih.gov Future research could explore the use of this polymer as a recyclable, solid-supported catalyst for a variety of organic transformations, contributing to more sustainable chemical processes. researchgate.net
In the realm of sensing, the ionic nature of the polymer makes it a candidate for the development of chemical and biological sensors. researchgate.net For instance, thin films of the polymer could be used to detect anions in aqueous solutions through ion-exchange mechanisms, with the response being transduced optically or electrically. Furthermore, the polymer could serve as a platform for immobilizing enzymes or antibodies, creating biosensors for the detection of specific biomolecules. cd-bioparticles.com The porous structure of syndiotactic polystyrene has been shown to be effective for detecting organic pollutants, suggesting that specific polymer morphologies of poly(this compound) could be tailored for enhanced sensitivity and selectivity. googleapis.com
Advanced Computational Studies for Enhanced Design and Understanding
Advanced computational methods, particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, will play a crucial role in accelerating the design and understanding of materials based on this compound. researchgate.netstrath.ac.uk DFT calculations can be employed to predict the electronic structure, reactivity, and spectroscopic properties of the monomer and its polymer. researchgate.netmdpi.com This information can guide the development of more efficient synthetic routes and provide insights into the mechanisms of its catalytic and sensing functions.
Molecular dynamics simulations can be used to investigate the conformational behavior of the polymer chains, their interactions with solvents and other molecules, and the self-assembly of block copolymers into various nanostructures. mdpi.com These simulations can provide a molecular-level understanding of the material's properties and help in the rational design of new polymers and composites with tailored functionalities. For example, MD simulations could be used to predict the binding affinity of the polymer for specific analytes, aiding in the design of more selective sensors.
Interdisciplinary Research Integrating Materials Science and Biomedical Fields
The inherent positive charge of poly(this compound) makes it a particularly interesting candidate for interdisciplinary research at the interface of materials science and biomedical fields. Cationic polymers are known to interact with negatively charged biological molecules such as DNA and proteins, opening up avenues for gene delivery and biosensing applications. nih.gov
Future research could focus on designing biocompatible and biodegradable copolymers incorporating this monomer for drug delivery systems. nih.govresearchgate.net The cationic nature could facilitate the encapsulation and controlled release of anionic drugs. Furthermore, the antimicrobial properties of quaternary ammonium compounds suggest that polymers and composites derived from this compound could be developed for applications in antimicrobial coatings for medical devices and surfaces. mdpi.com The integration of this functional polymer into tissue engineering scaffolds could also be explored to modulate cell adhesion and growth. researchgate.net
Q & A
Q. What are the common synthetic routes for preparing 4-Ethenyl-N,N,N-trimethylanilinium iodide?
The compound is synthesized via exhaustive alkylation of aniline derivatives using methyl iodide. For example, aniline undergoes sequential methylation in the presence of methyl iodide and a base (e.g., sodium carbonate), yielding the quaternary ammonium salt. Substituents like ethenyl groups can be introduced through coupling reactions (e.g., Heck or Suzuki reactions) prior to alkylation . UV-Vis spectroscopy and hyper-Rayleigh scattering are used to confirm structural features and nonlinear optical (NLO) properties .
Q. How is hyperpolarizability (β) experimentally determined for assessing NLO activity?
Hyperpolarizability is measured using the hyper-Rayleigh scattering (HRS) method. This technique involves analyzing second-harmonic light scattering in solution, which correlates with the first-order hyperpolarizability (β). For this compound derivatives, experimental β values are compared to reference compounds like p-nitroaniline (pNA) to quantify NLO efficiency. Computational methods (e.g., density functional theory) complement experimental data to validate electronic structure contributions .
Advanced Research Questions
Q. What mechanistic pathways govern the thermal degradation of N,N,N-trimethylanilinium iodide salts?
Degradation occurs via a retro-Menshutkin reaction, where the salt decomposes into methyl iodide and the parent aniline derivative. Kinetic studies using ¹H NMR and thermogravimetric analysis (TGA) reveal that electron-deficient aryl substituents (e.g., 4-CF₃, 4-Br) accelerate degradation due to destabilization of the quaternary ammonium center. Counterion nucleophilicity (Cl⁻ > Br⁻ > I⁻) also influences degradation rates in polar aprotic solvents like DMSO .
Q. How do substituent electronic effects modulate the stability of anilinium iodide salts?
Hammett analysis demonstrates that electron-withdrawing groups (EWGs) reduce thermal stability by increasing the electrophilicity of the nitrogen center. For instance, 4-formyl-substituted salts degrade 83% faster than unsubstituted analogs in DMSO at 120°C. Steric effects (e.g., 2-Me substituents) further destabilize salts by hindering solvation .
Q. What methodologies are employed to study solution-phase degradation kinetics?
Homogeneous ¹H NMR kinetic analysis in DMSO-d₆ enables real-time monitoring of degradation. Thermal volumetric analysis coupled with sub-ambient distillation (TVA-SAD) isolates volatile byproducts like methyl iodide. Isotopic labeling (e.g., CD₃ groups) and conductivity measurements provide insights into solvent-mediated pathways .
Q. How does in situ methyl iodide generation influence the methylating ability of anilinium salts?
During thermal degradation, methyl iodide is released and acts as the primary methylating agent. For example, 3-bromo-N,N,N-trimethylanilinium iodide achieves 98% yield in phenol methylation due to sustained MeI release. Competing SN2 pathways (direct methyl transfer from the ammonium ion) are minor contributors, as shown by lower yields when using preformed MeI .
Q. What computational challenges arise in modeling solvent effects during degradation?
Conventional solvation models assume static solvent properties, but degradation alters medium polarity and dielectric constants over time. Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations with time-dependent solvent parameters better capture experimental trends, such as accelerated degradation in high-dielectric environments .
Methodological Considerations
Q. How are substituent effects on salt stability experimentally validated?
- Electron-deficient substituents: Compare degradation rates of 4-CF₃, 4-Br, and 4-CHO derivatives via TGA and ¹H NMR.
- Counterion studies: Assess halide nucleophilicity (I⁻ vs. Cl⁻) using additives like LiCl or TBACl in DMSO .
- Solvent screening: Test stability in aprotic (DMSO, NMP) vs. protic solvents to isolate solvation effects .
Q. What analytical techniques are critical for characterizing methylation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
